4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile
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Overview
Description
4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile is a complex organic compound featuring a unique structure that includes a 3-azabicyclo[3.1.0]hexane core. This compound is of significant interest in organic chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
The synthesis of 4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile involves several steps:
Cyclization of 1,n-Enynes and Related Reactions: This method involves the cyclization of enynes to form the 3-azabicyclo[3.1.0]hexane core.
Intramolecular and Intermolecular Cyclopropanations: These reactions are used to construct the bicyclic structure.
Fusion to Cyclopropenes: This approach involves the fusion of smaller ring systems to form the desired bicyclic structure.
C–H Activation and Oxidative Cyclopropanation: These methods are employed to introduce functional groups and further modify the structure.
Chemical Reactions Analysis
4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile moiety.
Cyclopropanation: This reaction is used to form the bicyclic structure and can be catalyzed by transition metals.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved include binding to active sites and altering the conformation of target proteins .
Comparison with Similar Compounds
4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile can be compared with other similar compounds such as:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related core structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c17-7-9-3-1-8(2-4-9)5-12-15(22)19(16(23)24-12)18-13(20)10-6-11(10)14(18)21/h1-5,10-11H,6H2/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUWDHRMPDLLRF-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)C#N)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C1C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)C#N)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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